molecular formula C17H21N3O5 B2475838 Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate CAS No. 875284-59-6

Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate

Cat. No.: B2475838
CAS No.: 875284-59-6
M. Wt: 347.371
InChI Key: FNSCXLLYKFOBSX-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to an imidazolidinone moiety through an acetamido group. The presence of the imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the imidazolidinone ring, followed by its attachment to the benzoate ester through an acetamido linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could be explored for its therapeutic potential, particularly if it exhibits bioactivity against specific targets.

    Industry: In industrial applications, the compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate depends on its specific interactions with molecular targets. The imidazolidinone ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate include other benzoate esters and imidazolidinone derivatives. Examples include:

  • Methyl 4-(2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate
  • Ethyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the diethyl substitution on the imidazolidinone ring and the acetamido linkage to the benzoate ester

Properties

IUPAC Name

methyl 4-[[2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-4-17(5-2)15(23)20(16(24)19-17)10-13(21)18-12-8-6-11(7-9-12)14(22)25-3/h6-9H,4-5,10H2,1-3H3,(H,18,21)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSCXLLYKFOBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)C(=O)OC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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